![molecular formula C20H24N2O4S B2611192 (E)-N-((1-(3-(呋喃-2-基)丙烯酰基)哌啶-4-基)甲基)-1-苯甲磺酰胺 CAS No. 1235691-14-1](/img/structure/B2611192.png)
(E)-N-((1-(3-(呋喃-2-基)丙烯酰基)哌啶-4-基)甲基)-1-苯甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds structurally related to “(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide” has been extensively studied. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a similar pyrazolyl substituent, highlighting the flexibility in synthesizing analogues of this compound.
Molecular Structure Analysis
The molecular formula of the compound is C18H25N3O4. The InChIKey, which is a unique identifier for chemical substances, is SRAXECDFUQVIEE-AATRIKPKSA-N .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 347.4 g/mol. It has a XLogP3-AA value of 1.5, which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 5 rotatable bonds .
科学研究应用
药物化学中的呋喃衍生物
呋喃衍生物由于存在于生物活性分子中,因此在药物设计中很重要。呋喃-2-基和呋喃-3-基取代基在嘌呤和嘧啶核碱基、核苷及其类似物的药物化学中的重要性已得到证实。这些化合物参与抗病毒、抗肿瘤、抗分枝杆菌和抗帕金森活动。芳基取代基与杂芳基的生物等排取代会影响活性,这突显了呋喃衍生物在治疗应用中的潜力 (Ostrowski, 2022)。
药物发现中的哌啶官能团
哌啶及其衍生物是几种抗精神病药中发现的药效基团。芳基环烷胺及其芳基烷基取代基,包括哌啶和哌嗪之类的结构,提高了与 D2 样受体的结合亲和力的效力和选择性。这表明哌啶官能团与针对神经受体的新的治疗剂的开发有关 (Sikazwe 等,2009)。
治疗中的磺酰胺基团
磺酰胺基团是许多临床用药的常见特征,例如利尿剂、碳酸酐酶抑制剂和抗癫痫药。对磺酰胺的研究继续产生具有显着抗肿瘤活性和其他生物学特性的新药。化合物中存在该官能团可能表明潜在的药理学应用,特别是在开发具有优化活性和选择性的新药时 (Carta、Scozzafava 和 Supuran,2012)。
属性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(9-8-19-7-4-14-26-19)22-12-10-17(11-13-22)15-21-27(24,25)16-18-5-2-1-3-6-18/h1-9,14,17,21H,10-13,15-16H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGZSFAHJWCRE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。